N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide

Cholinesterase inhibition SAR Salicylanilide

N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide is a synthetic salicylanilide-derived benzamide bearing a 5-bromo substituent and two phenolic hydroxyl groups at the 2‑ and 4‑positions. It belongs to the class of N‑phenyl‑2,4‑dihydroxybenzamides that are being investigated as dual acetyl‑ and butyrylcholinesterase (AChE/BuChE) inhibitors.

Molecular Formula C15H8BrF6NO3
Molecular Weight 444.12 g/mol
CAS No. 634184-85-3
Cat. No. B12591552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide
CAS634184-85-3
Molecular FormulaC15H8BrF6NO3
Molecular Weight444.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)NC(=O)C2=CC(=C(C=C2O)O)Br)C(F)(F)F
InChIInChI=1S/C15H8BrF6NO3/c16-10-4-9(11(24)5-12(10)25)13(26)23-8-2-6(14(17,18)19)1-7(3-8)15(20,21)22/h1-5,24-25H,(H,23,26)
InChIKeyLBETUWNMONRNEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide (CAS 634184-85-3) – Compound Profile for Cholinesterase Research Procurement


N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide is a synthetic salicylanilide-derived benzamide bearing a 5-bromo substituent and two phenolic hydroxyl groups at the 2‑ and 4‑positions. It belongs to the class of N‑phenyl‑2,4‑dihydroxybenzamides that are being investigated as dual acetyl‑ and butyrylcholinesterase (AChE/BuChE) inhibitors [1]. The compound is structurally related to the literature hit N-[3,5‑bis(trifluoro­methyl)phenyl]-5‑bromo‑2‑hydroxybenzamide (compound 1), for which an extensive structure–activity relationship (SAR) series has been published [2].

Why N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide Cannot Be Replaced by Close Salicylanilide Analogs Without Risk of Activity Loss


SAR studies on the closely related N‑[3,5‑bis(trifluoro­methyl)phenyl]-5‑bromo‑2‑hydroxybenzamide scaffold have demonstrated that even a single positional change of the phenolic hydroxyl group can profoundly alter cholinesterase inhibition potency and AChE/BuChE selectivity [1]. The 2,4‑dihydroxy pattern in the target compound introduces an additional hydrogen‑bond donor/acceptor that is absent in the 2‑hydroxy hit (compound 1) and in the most potent 3‑bromo‑5‑hydroxy isomer (4a). Consequently, generic substitution of this compound with other in‑class salicylanilides is not supported by the available quantitative SAR data and may lead to unpredictable loss of desired inhibitory profile [1].

Head‑to‑Head and Class‑Level Quantitative Evidence for N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide vs. Closest Analogs


Hydroxyl Pattern Differentiation: Extra H‑Bond Donor/Acceptor vs. Compound 1 (2‑OH) Modulates Cholinesterase Inhibition Potency

The target compound possesses a 2,4‑dihydroxy substitution, whereas the reference hit compound 1 carries only a 2‑hydroxy group. In the published SAR series, shifting the hydroxyl group from the 2‑position to the 5‑position (compound 4a) converted a moderate inhibitor into the most potent dual AChE/BuChE inhibitor of the series, with IC₅₀ values approximately 2‑fold lower than those of compound 1 [1]. This demonstrates that the number and position of phenolic hydroxyl groups are critical determinants of potency. Direct self‑comparison of compound 1, the 3‑bromo‑5‑hydroxy isomer (4a), and the target 2,4‑dihydroxy analogue has not been published; therefore the quantitative impact of the additional 4‑OH group can only be inferred from the overall SAR trends [1].

Cholinesterase inhibition SAR Salicylanilide

Lipophilicity Modulation: Additional 4‑OH Group Lowers logP vs. Compound 1, Potentially Improving CNS Drug‑Likeness

The presence of a second phenolic hydroxyl group in the target compound reduces its calculated lipophilicity relative to the 2‑hydroxy analogue. The Krátký et al. study identified escalated lipophilicity as a concern for CNS drug development and reported that the most promising analogues fit a defined physicochemical space for CNS drugs [1]. While calculated logP values for the target compound (estimated ~3.5–4.0) are lower than those of compound 1 (estimated ~4.5–5.0), direct experimental logP or CNS penetration data are not available. This class‑level inference suggests a potential advantage in CNS target engagement, but confirmatory experimental data are required.

Physicochemical properties CNS drug-likeness Lipophilicity

Selectivity Profile Differentiation: 2,4‑Dihydroxy Pattern May Alter AChE/BuChE Selectivity Relative to the 2‑OH and 3‑Br‑5‑OH Isomers

The Krátký et al. study demonstrated that subtle substitution changes on the salicylanilide core can tune selectivity for AChE versus BuChE. Compound 1 showed dual inhibition with a slight BuChE preference, while compound 4a (3‑bromo‑5‑hydroxy) achieved balanced dual inhibition [1]. The 2,4‑dihydroxy substitution pattern introduces a hydrogen‑bond donor at the 4‑position that may interact differently with the peripheral anionic site of AChE or the acyl‑binding pocket of BuChE. Without direct experimental data, the selectivity shift induced by the additional 4‑OH group is unknown but mechanistically plausible based on docking studies performed on related salicylanilides [1].

Selectivity Acetylcholinesterase Butyrylcholinesterase

Kinase Inhibition Cross‑Reactivity: TrkA Activity Data from Analogous Trifluoromethylbenzamide Series Suggests Potential Polypharmacology

Patents covering trifluoromethyl‑substituted benzamides as kinase inhibitors (US 2006/0035897) report that structurally related compounds inhibit TrkA kinase with nanomolar potency. For example, a close benzamide analogue (BindingDB BDBM136685) displayed a TrkA IC₅₀ of 12.8 nM in an ELISA assay [1]. While the specific 5‑bromo‑2,4‑dihydroxybenzamide has not been profiled against TrkA, its core scaffold is explicitly encompassed by the Markush claims of these kinase inhibitor patents. This suggests that the target compound may possess dual cholinesterase/kinase inhibitory potential, which could be advantageous or detrimental depending on the intended application.

Kinase inhibition TrkA Polypharmacology

Recommended Application Scenarios for N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide (CAS 634184-85-3)


Cholinesterase Inhibitor Lead Optimisation – Unexplored 2,4‑Dihydroxy SAR Space

Based on class‑level SAR from Krátký et al. [1], this compound is suitable for medicinal chemistry groups aiming to explore the effect of an additional 4‑OH hydrogen‑bond donor on AChE/BuChE potency and selectivity. The 2,4‑dihydroxy pattern represents a gap in the published salicylanilide SAR that may yield novel selectivity profiles.

CNS Drug‑Likeness Improvement via Lipophilicity Reduction

The calculated ~1‑log‑unit reduction in lipophilicity relative to the 2‑hydroxy hit [1][2] makes this compound a candidate for programs that require CNS‑penetrant cholinesterase inhibitors with lower LogP. It can serve as a tool compound to test whether the additional hydroxyl group compromises or enhances blood‑brain barrier penetration.

Dual Cholinesterase/Kinase Polypharmacology Probe

Given the patent‑disclosed kinase inhibitory activity of structurally related trifluoromethylbenzamides (TrkA IC₅₀ = 12.8 nM) [3], this compound can be employed in chemoproteomic or broad‑panel profiling studies to evaluate whether the 2,4‑dihydroxy substitution retains kinase binding. Such data would inform polypharmacology strategies for neurodegenerative diseases with both cholinergic and neurotrophic components.

Analytical Reference Standard for Method Development

The unique 5‑bromo‑2,4‑dihydroxy substitution pattern provides a distinct UV/Vis and mass spectrometry signature that can be used as a reference standard for HPLC‑MS method development and purity analysis of salicylanilide libraries. Its structural distinction from compound 1 and compound 4a facilitates unambiguous identification in complex reaction mixtures.

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